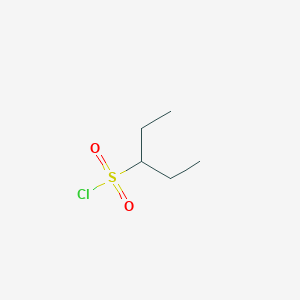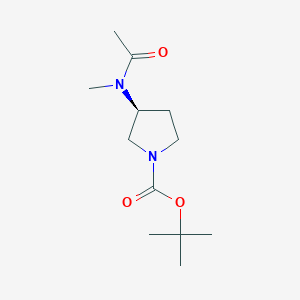
3-(4-Ethylpiperazin-1-yl)propanenitrile
Descripción general
Descripción
“3-(4-Ethylpiperazin-1-yl)propanenitrile” is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is primarily used in proteomics research and as a building block for the synthesis of various drugs and bioactive molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring with an ethyl group attached at the 4-position and a propanenitrile chain attached to the nitrogen atom .Mecanismo De Acción
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propanenitrile involves its binding to the NMDA receptor, where it acts as a competitive antagonist. This leads to a decrease in the activity of the receptor, resulting in a reduction in the influx of calcium ions into the cell. This, in turn, leads to a decrease in the release of neurotransmitters, such as glutamate and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain, which is associated with various neurological disorders. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Ethylpiperazin-1-yl)propanenitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects and safety have not been fully established. Additionally, its mechanism of action is complex, and further research is needed to fully understand its effects.
Direcciones Futuras
3-(4-Ethylpiperazin-1-yl)propanenitrile has shown potential in various fields, and there are several future directions for research. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. Additionally, this compound may have potential applications in drug discovery and medicinal chemistry, as a lead compound for the development of new drugs. Further research is needed to fully explore these potential applications.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential as a therapeutic agent. Its mechanism of action involves its binding to the NMDA receptor, leading to a reduction in the activity of the receptor and a decrease in the release of neurotransmitters. This compound has several advantages for lab experiments, but further research is needed to fully understand its effects and potential applications.
Aplicaciones Científicas De Investigación
3-(4-Ethylpiperazin-1-yl)propanenitrile has been studied extensively for its potential as a therapeutic agent. It has shown promise in the treatment of various disorders, including schizophrenia, depression, and anxiety. This compound acts as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHNEAYPCDRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)










